molecular formula C17H14N2O4 B2696244 8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide CAS No. 853903-40-9

8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2696244
CAS No.: 853903-40-9
M. Wt: 310.309
InChI Key: PDNONXHCNNJQQW-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting with the formation of the chromene core. One common approach is the condensation of 2-hydroxy-8-methoxychromone with pyridin-4-ylmethylamine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for reaction monitoring and control can ensure consistent product quality. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted chromenes or amides.

Scientific Research Applications

Chemistry: In chemistry, 8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new pharmaceuticals and organic materials.

Biology: Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its anti-inflammatory and antioxidant properties make it a candidate for further research in the treatment of chronic diseases.

Medicine: In medicine, the compound is being investigated for its anticancer properties. Studies have suggested that it may induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.

Industry: In the industry, this compound is used in the development of new materials with enhanced properties, such as increased stability and biocompatibility. Its applications extend to the fields of nanotechnology and materials science.

Mechanism of Action

The mechanism by which 8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide exerts its effects involves the interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

  • 8-Methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the pyridin-4-ylmethyl group.

  • N-(Pyridin-4-ylmethyl)-2H-chromene-3-carboxamide: Lacks the methoxy group at the 8-position.

  • 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the amide group.

Uniqueness: 8-Methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide is unique due to the presence of both the methoxy group and the pyridin-4-ylmethyl group, which contribute to its biological activity and chemical reactivity

Properties

IUPAC Name

8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-14-4-2-3-12-9-13(17(21)23-15(12)14)16(20)19-10-11-5-7-18-8-6-11/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNONXHCNNJQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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